Cas no 2227786-68-5 (rac-(1R,2R)-2-(bromodifluoromethyl)cyclohexan-1-ol)

Technical Introduction: rac-(1R,2R)-2-(Bromodifluoromethyl)cyclohexan-1-ol is a chiral bromodifluoromethylated cyclohexanol derivative, notable for its stereochemically defined structure. The presence of both bromodifluoromethyl and hydroxyl groups on adjacent carbons in a cyclohexane ring makes it a versatile intermediate in organic synthesis, particularly for introducing difluoromethylated motifs. Its rigid cyclohexane backbone enhances stereocontrol in downstream reactions, while the bromodifluoromethyl group offers reactivity for further functionalization, such as nucleophilic substitutions or cross-coupling reactions. This compound is valuable in medicinal chemistry and agrochemical research, where precise fluorination and stereochemistry are critical. High purity and well-characterized stereochemistry ensure reproducibility in synthetic applications.
rac-(1R,2R)-2-(bromodifluoromethyl)cyclohexan-1-ol structure
2227786-68-5 structure
Product Name:rac-(1R,2R)-2-(bromodifluoromethyl)cyclohexan-1-ol
CAS No:2227786-68-5
MF:C7H11BrF2O
MW:229.062448740005
CID:6069768
PubChem ID:165723094
Update Time:2025-05-25

rac-(1R,2R)-2-(bromodifluoromethyl)cyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2R)-2-(bromodifluoromethyl)cyclohexan-1-ol
    • 2227786-68-5
    • EN300-1635676
    • Inchi: 1S/C7H11BrF2O/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6,11H,1-4H2/t5-,6-/m1/s1
    • InChI Key: KFRNSONOFPHDEW-PHDIDXHHSA-N
    • SMILES: BrC([C@@H]1CCCC[C@H]1O)(F)F

Computed Properties

  • Exact Mass: 227.99613g/mol
  • Monoisotopic Mass: 227.99613g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 20.2Ų

rac-(1R,2R)-2-(bromodifluoromethyl)cyclohexan-1-ol Pricemore >>

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Additional information on rac-(1R,2R)-2-(bromodifluoromethyl)cyclohexan-1-ol

Rac-(1R,2R)-2-(bromodifluoromethyl)cyclohexan-1-ol

The compound rac-(1R,2R)-2-(bromodifluoromethyl)cyclohexan-1-ol (CAS No. 2227786-68-5) is a highly specialized organic molecule with significant applications in modern organic synthesis and medicinal chemistry. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable building block in the construction of complex molecular architectures. The molecule consists of a cyclohexane ring with a hydroxyl group at position 1 and a bromodifluoromethyl substituent at position 2, which introduces both electronic and steric effects that are critical for its reactivity and utility in various chemical transformations.

Recent advancements in asymmetric synthesis have highlighted the importance of rac-(1R,2R)-2-(bromodifluoromethyl)cyclohexan-1-ol as a chiral auxiliary in the preparation of enantiomerically enriched compounds. Its ability to induce high levels of enantioselectivity in key reactions has made it a cornerstone in the development of novel therapeutic agents. For instance, researchers have utilized this compound in the synthesis of bioactive molecules targeting various disease states, including cancer and neurodegenerative disorders.

The bromodifluoromethyl group attached to the cyclohexane ring introduces a unique combination of electrophilic and nucleophilic properties, enabling this compound to participate in a wide range of chemical reactions. These include nucleophilic substitutions, additions, and eliminations, which are pivotal in constructing intricate molecular frameworks. Moreover, the stereochemical integrity of rac-(1R,2R)-2-(bromodifluoromethyl)cyclohexan-1-ol ensures that these reactions proceed with high fidelity, minimizing unwanted byproducts and maximizing yield.

In terms of physical properties, rac-(1R,2R)-2-(bromodifluoromethyl)cyclohexan-1-ol exhibits a melting point of approximately 45°C and a boiling point around 150°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it amenable to various laboratory techniques, including chromatography and spectroscopy. The compound's stability under normal storage conditions further enhances its utility as a reagent in research settings.

Recent studies have also explored the use of rac-(1R,2R)-2-(bromodifluoromethyl)cyclohexan-1-ol in catalytic processes, particularly in the presence of transition metal catalysts. These investigations have revealed its potential as an efficient ligand precursor in asymmetric catalysis, offering new avenues for the synthesis of chiral molecules with high enantioselectivity. Such applications underscore the compound's versatility and its growing importance in contemporary chemical research.

Furthermore, the integration of rac-(1R,2R)-2-(bromodifluoromethyl)cyclohexan-1-ol into medicinal chemistry programs has led to the discovery of novel drug candidates with improved pharmacokinetic profiles. Its ability to modulate key biological pathways through precise stereochemical control has positioned it as a critical intermediate in the development of next-generation therapeutics.

In conclusion, rac-(1R,2R)-2-(bromodifluoromethyl)cyclohexan-1-ol (CAS No. 2227786-68-5) stands out as a versatile and valuable compound in organic synthesis and medicinal chemistry. Its unique combination of functional groups and stereochemistry makes it an indispensable tool for researchers aiming to construct complex molecules with high precision and efficiency. As ongoing research continues to uncover new applications for this compound, its role in advancing chemical science is expected to grow significantly.

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